molecular formula C6H11NO2 B1678964 Nitrocyclohexane CAS No. 1122-60-7

Nitrocyclohexane

Cat. No.: B1678964
CAS No.: 1122-60-7
M. Wt: 129.16 g/mol
InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Description

Nitrocyclohexane is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid, although degraded samples may appear pale yellow. This compound is known for its high flammability and strong oxidizing properties . This compound is primarily used in the chemical industry for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrocyclohexane is typically prepared by the reaction of nitrogen dioxide with cyclohexane. Cyclohexane is a convenient substrate because all twelve carbon-hydrogen bonds are equivalent, which means mononitration does not produce isomers . The reaction conditions usually involve the use of nitrogen dioxide in the presence of air, assisted by N-hydroxyphthalimide .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of aniline under elevated pressure. Catalysts such as nickel and cobalt treated with basic oxides are commonly used to achieve satisfactory efficiency .

Chemical Reactions Analysis

Types of Reactions: Nitrocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Hydrogenation

Overview : The catalytic hydrogenation of nitrocyclohexane is a pivotal process in the production of several important chemicals. This reaction transforms this compound into various amines and alcohols, which are essential in numerous industrial applications.

Key Products :

  • Cyclohexylamine : Used as an intermediate in herbicides, insecticides, and corrosion inhibitors.
  • Cyclohexanone Oxime : A precursor for ε-caprolactam, crucial for nylon production.
  • Cyclohexanol : Utilized in the manufacture of plastics and solvents .

Research Findings

Recent studies have focused on optimizing the hydrogenation process to enhance efficiency and selectivity. For instance, a study demonstrated the use of palladium catalysts supported on carbon materials to achieve high selectivity towards cyclohexylamine with minimal by-products . Another research highlighted the continuous gas-phase hydrogenation over metal oxide-supported catalysts, showcasing advancements in reaction conditions that favor industrial scalability .

Industrial Applications

This compound serves as a key intermediate in the production of polyamides, particularly caprolactam, which is essential for nylon manufacturing. The efficient conversion of this compound into cyclohexanone oxime through hydrogenation processes is critical for maintaining production efficiency in the nylon industry .

Environmental Considerations

The production methods involving this compound have raised environmental concerns due to potential by-products. Recent innovations aim to minimize these impacts through improved reaction pathways that reduce waste generation and enhance product yield. For example, optimizing reaction conditions to lower the formation of adipic acid during nitration has been a focus of recent patents and research initiatives .

Case Studies

StudyYearFocusFindings
Catalytic Hydrogenation of this compound2022Hydrogenation EfficiencyDemonstrated high selectivity for cyclohexylamine using advanced catalysts .
Continuous Gas Phase Hydrogenation2022Process OptimizationShowed effective use of metal oxide catalysts for improved reaction conditions .
Nitration Process Improvements2008Yield OptimizationDeveloped methods to reduce by-product formation during this compound synthesis .

Mechanism of Action

Nitrocyclohexane can be compared with other nitroalkanes and cycloalkanes:

Uniqueness: this compound is unique due to its ability to undergo selective hydrogenation to produce a variety of valuable chemical compounds. Its strong oxidizing properties also make it distinct from other cycloalkanes .

Comparison with Similar Compounds

Biological Activity

Nitrocyclohexane (NCH) is an organic compound that has garnered attention for its diverse biological activities, including potential therapeutic applications and toxicological implications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a nitro group (NO2-NO_2) attached to a cyclohexane ring. This structure influences its reactivity and interactions with biological systems. The nitro group is known to act as both a pharmacophore and a toxicophore , which can lead to beneficial or harmful effects depending on the context of its use.

1. Antimicrobial and Antiparasitic Properties

Recent studies have demonstrated that nitro compounds, including this compound, exhibit significant antimicrobial activity. The presence of the nitro group enhances the compound's ability to interact with nucleophilic sites on proteins, leading to enzyme inhibition. For instance, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anti-inflammatory Effects

This compound derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A notable compound derived from this compound demonstrated inhibition of pro-inflammatory cytokines like IL-1β and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Acute Toxicity

Acute toxicity studies have been conducted to assess the safety profile of this compound. One study reported that NCH exhibits moderate toxicity in laboratory animals, with observed effects including respiratory distress and lethargy at high doses . The toxicological profile emphasizes the need for careful handling and consideration of exposure limits in industrial applications.

Catalytic Applications

This compound is also studied for its catalytic properties, particularly in hydrogenation reactions. Research has shown that various catalysts can convert this compound into valuable products such as cyclohexylamine and cyclohexanone. For example, a study using CuCo/SiO₂ catalysts demonstrated high selectivity towards cyclohexylamine under specific reaction conditions . This catalytic activity not only highlights the compound's utility in organic synthesis but also its potential for industrial applications.

Case Study 1: Antimicrobial Activity

A recent study focused on synthesizing this compound derivatives to evaluate their antimicrobial efficacy. The results indicated that specific substitutions on the cyclohexane ring enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) reported as low as 20 μM against S. aureus .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory mechanisms of a this compound derivative. The compound was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in vitro. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound structures .

Summary of Findings

The biological activity of this compound encompasses a range of effects from antimicrobial and anti-inflammatory properties to significant toxicological concerns. Below is a summary table highlighting key findings:

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus, P. aeruginosa
Anti-inflammatoryInhibition of iNOS, COX-2; modulation of cytokines
Acute ToxicityModerate toxicity; respiratory distress observed
Catalytic HydrogenationSelective conversion to cyclohexylamine

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of nitrocyclohexane in experimental settings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure (C₆H₁₁NO₂, MW 129.16) and purity. Reference infrared (IR) spectroscopy to identify functional groups like the nitro group. Cross-validate with NIST-standardized data (e.g., IUPAC name, CAS 1122-60-7, and InChIKey NJNQUTDUIPVROZ-UHFFFAOYSA-N) . For quantitative purity analysis, employ high-performance liquid chromatography (HPLC) with a carbowax column, as described in polarographic studies .

Q. What are the common analytical techniques for detecting this compound derivatives or reaction intermediates?

  • Methodological Answer : Utilize spectrophotometric methods like the PMHS (polymethylhydrosiloxane) reduction technique, which converts nitro groups to amines for quantification. Monitor reaction progress via GLPC (gas-liquid partition chromatography) at 121°C, as demonstrated in studies achieving >95% yield . For intermediates like cyclohexanone oxime, combine GC-MS with methyl orange amine determination protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use explosion-proof electrical equipment and grounded metal containers in cool, ventilated areas, away from oxidizers (e.g., peroxides, chlorates) .
  • Spill Management : Neutralize spills with dry lime, sand, or soda ash; avoid water to prevent explosive vapor accumulation .
  • Personal Protection : Wear flame-resistant clothing and NIOSH-approved respirators under fume hoods. Train personnel in OSHA 1910.156 firefighting standards .

Advanced Research Questions

Q. How can catalytic hydrogenation of this compound be optimized for selective synthesis of value-added products (e.g., cyclohexanone oxime vs. cyclohexylamine)?

  • Methodological Answer :

  • Catalyst Design : Use CuCo/SiO₂ catalysts in flow reactors to enhance selectivity. For cyclohexanone oxime, prioritize Cu/SiO₂ under batch conditions (92% selectivity at 74% conversion) . For cyclohexylamine, apply CuZnAl hydrotalcite-derived catalysts .
  • Reaction Parameters : Maintain hydrogen pressure at 2–5 bar and temperatures between 80–120°C. Monitor intermediate removal (e.g., cyclohexanone oxime) to avoid side reactions .

Q. What challenges exist in synthesizing this compound, and how can they be addressed?

  • Methodological Answer : Limited raw material availability necessitates alternative routes, such as catalytic ammonolysis of chlorocyclohexane. However, this process generates HCl, requiring corrosion-resistant reactors. Recent studies propose cyclohexene direct amination as a cleaner alternative, though scalability remains unproven .

Q. How do temperature and pressure affect this compound’s stability and decomposition pathways?

  • Methodological Answer : At >200°C (boiling point), this compound decomposes into nitrogen oxides (NOₓ), posing explosion risks. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds. Mitigate instability by storing below 25°C and avoiding UV exposure .

Q. What advanced techniques are available for studying this compound’s physical properties (e.g., partition coefficients)?

  • Methodological Answer : Polarographic methods determine partition coefficients in biphasic systems (e.g., water-cyclohexane). For example, this compound’s logP (2.119) was validated using polarography with a dropping mercury electrode .

Q. How can researchers resolve contradictions in reported catalytic hydrogenation data (e.g., varying selectivity under similar conditions)?

  • Methodological Answer : Standardize reaction parameters (catalyst mass, reactant concentration, residence time) across studies. Use in-situ FTIR or Raman spectroscopy to monitor surface intermediates. For example, Cu/SiO₂ selectivity shifts from cyclohexanone oxime (batch) to cyclohexanone (flow reactors) due to oxime removal efficiency .

Properties

IUPAC Name

nitrocyclohexane
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InChI

InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[N+](=O)[O-]
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Molecular Formula

C6H11NO2
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DSSTOX Substance ID

DTXSID6061529
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Molecular Weight

129.16 g/mol
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Physical Description

Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
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Boiling Point

401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg
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Solubility

Sol in alcohol, ligroin
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Density

1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C
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CAS No.

1122-60-7
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Melting Point

-29 °F (EPA, 1998), Freezing point: -34 °C
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Synthesis routes and methods I

Procedure details

Essentially the same manufacturing setup discussed above for propane nitration is used to nitrate cyclohexane and obtain nitrocyclohexane within product purity specifications. Cyclohexane is nitrated using about 30 weight percent dilute aqueous nitric acid as the nitrating agent at the following process conditions: about 1200 psig reactor pressure, about 220 degrees Celsius reactor temperature, a residence time of about 120 seconds, and a cyclohexane to nitric acid mole ratio of about 2:1. FIG. 3 illustrates an apparatus 300 for synthesizing nitrocyclohexane. A hydrocarbon feedstock 301, comprising cyclohexane, and aqueous nitric acid 302 are introduced into a reactor 303 and react to form a reaction product stream 304. A composition of a typical reaction product stream 304 from the reactor 303 is summarized in Table 3.
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Synthesis routes and methods II

Procedure details

Hereinafter, mainly, the methods of producing adipic acid directly from cyclohexane are mentioned. 1. Chemical Technology 1974(9) disclosed on page 555 - 559 that adipic acid was produced by oxidizing cyclohexane by molecular oxygen under a pressure, at a temperature about 80° - 90° C in the presence of catalyst and initiator in acetic acid. The selectivity rate of adipic acid was 72 - 74%, and conversion rate of cyclohexane was 82 - 88%. 2. Ullmann Encyclopaedia Der Technische Chemie Bd. 3 (1953) disclosed on page 95 that cyclohexane was oxidized by nitric acid under a pressure of 2 - 15 atm at a temperature of 90° - 120° C in about 12 hours to produce adipic acid in an yield about 34% with nitrocyclohexane in an yield about 16%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrocyclohexane
Reactant of Route 2
Nitrocyclohexane
Reactant of Route 3
Nitrocyclohexane
Reactant of Route 4
Nitrocyclohexane
Reactant of Route 5
Nitrocyclohexane
Reactant of Route 6
Nitrocyclohexane

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